2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine
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Overview
Description
2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine is a complex organic compound that features a bromophenyl group, a benzodioxin moiety, and an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[1,2-a]pyridine core, followed by the introduction of the bromophenyl and benzodioxin groups through various coupling reactions. Common reagents used in these reactions include brominating agents, palladium catalysts, and base conditions to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
- 2-{[5-(4-bromophenyl)-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone
Uniqueness
2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H18BrN3O2 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
2-(3-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H18BrN3O2/c1-14-7-8-26-20(11-14)25-21(15-3-2-4-16(23)12-15)22(26)24-17-5-6-18-19(13-17)28-10-9-27-18/h2-8,11-13,24H,9-10H2,1H3 |
InChI Key |
QTDDHFLMIIVVTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC3=CC4=C(C=C3)OCCO4)C5=CC(=CC=C5)Br |
Origin of Product |
United States |
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